3-(3,3-Dimethylureido)phenylacetic acid
Overview
Description
3-(3,3-Dimethylureido)phenylacetic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by the presence of a phenylacetic acid moiety substituted with a 3,3-dimethylureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylureido)phenylacetic acid typically involves the reaction of 3-(3,3-dimethylureido)aniline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylureido)phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used. These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, or sulfonating agents in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(3,3-Dimethylureido)phenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylureido)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A structurally related compound with a phenylacetic acid moiety but lacking the 3,3-dimethylureido group.
3-(3,3-Dimethylureido)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
3-(3,3-Dimethylureido)propionic acid: Similar structure but with a propionic acid moiety instead of phenylacetic acid.
Uniqueness
3-(3,3-Dimethylureido)phenylacetic acid is unique due to the presence of both the phenylacetic acid and 3,3-dimethylureido groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(dimethylcarbamoylamino)phenyl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)11(16)12-9-5-3-4-8(6-9)7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJIUFVJIVGLQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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